An In-depth Technical Guide to (2-Chloro-5-hydroxyphenyl)boronic acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to (2-Chloro-5-hydroxyphenyl)boronic acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of (2-Chloro-5-hydroxyphenyl)boronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry.
Core Chemical Properties and Structure
(2-Chloro-5-hydroxyphenyl)boronic acid, with the CAS number 913835-71-9, is a substituted arylboronic acid. Its structure features a benzene ring functionalized with a chloro group at the 2-position, a hydroxyl group at the 5-position, and a boronic acid moiety. This unique arrangement of functional groups imparts specific reactivity and potential for diverse chemical transformations.
Structural Information
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Molecular Formula: C₆H₆BClO₃[1]
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Molecular Weight: 172.40 g/mol [1]
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SMILES: OB(O)c1ccc(O)cc1Cl
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InChI Key: Information not available in search results.
Physicochemical Properties
A summary of the key quantitative data for (2-Chloro-5-hydroxyphenyl)boronic acid is presented in the table below. It is important to note that some of the data is predicted or sourced from chemical suppliers and may not be experimentally verified in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 913835-71-9 | [1] |
| Molecular Formula | C₆H₆BClO₃ | [1] |
| Molecular Weight | 172.40 g/mol | [1] |
| Melting Point | 263-265 °C | [2] |
| Boiling Point | 404.2 °C at 760 mmHg | [3] |
| Solubility | Information not available in search results. Generally, arylboronic acids have limited solubility in water but are soluble in many organic solvents. | |
| pKa | Information not available in search results. The pKa of the boronic acid moiety is expected to be in the range of 8-10, influenced by the electronic effects of the chloro and hydroxyl substituents. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of (2-Chloro-5-hydroxyphenyl)boronic acid in research and development. Below are representative protocols for its synthesis and a common subsequent reaction, the Suzuki-Miyaura cross-coupling.
Synthesis of (2-Chloro-5-hydroxyphenyl)boronic acid
A plausible synthetic route to (2-Chloro-5-hydroxyphenyl)boronic acid starts from the commercially available 2-bromo-4-chlorophenol. The synthesis involves a lithium-halogen exchange followed by borylation.
Step 1: Synthesis of the Precursor 2-Bromo-4-chlorophenol
This procedure is adapted from general methods for the bromination of phenols.[4]
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To a solution of 4-chlorophenol (1 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents).
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The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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The solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent like dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-bromo-4-chlorophenol, which can be purified by column chromatography.
Step 2: Synthesis of (2-Chloro-5-hydroxyphenyl)boronic acid
This protocol is based on general procedures for the synthesis of arylboronic acids from aryl halides.
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-4-chlorophenol (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C in a dry ice/acetone bath.
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Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The first equivalent deprotonates the hydroxyl group, and the second equivalent performs the lithium-halogen exchange.
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Stir the mixture at -78 °C for 1 hour.
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To this solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield (2-Chloro-5-hydroxyphenyl)boronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
(2-Chloro-5-hydroxyphenyl)boronic acid is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.[5]
General Protocol:
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In a reaction vessel, combine (2-Chloro-5-hydroxyphenyl)boronic acid (1.2 equivalents), the desired aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).
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Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
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Degas the mixture by bubbling argon through it for 15-20 minutes.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Logical Workflow for the Synthesis of (2-Chloro-5-hydroxyphenyl)boronic acid
The following diagram illustrates the logical workflow for the synthesis of the target compound from a commercially available starting material.
Caption: Synthetic pathway for (2-Chloro-5-hydroxyphenyl)boronic acid.
Mechanism of β-Lactamase Inhibition by Boronic Acids
Boronic acids are known to be effective inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7][8] The boronic acid acts as a transition-state analog, forming a stable, covalent adduct with the active site serine residue.
Caption: Boronic acid inhibition of β-lactamase.
Spectroscopic Data Overview
While specific spectra for (2-Chloro-5-hydroxyphenyl)boronic acid were not found in the search results, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals for the three protons on the benzene ring, with their chemical shifts and coupling constants influenced by the positions of the chloro, hydroxyl, and boronic acid groups. The hydroxyl protons of the boronic acid and the phenol may be broad and their chemical shifts can be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display six signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.
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FTIR: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Characteristic bands for the B-O stretching and C-B stretching are also anticipated. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.
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Mass Spectrometry: The mass spectrum under electrospray ionization (ESI) conditions would likely show the deprotonated molecule [M-H]⁻ in negative ion mode. Dehydration products, forming boroxines (cyclic trimers of boronic acids), are commonly observed in the mass spectra of boronic acids.
Applications in Drug Discovery and Development
Arylboronic acids are crucial intermediates in the synthesis of complex organic molecules, many of which have pharmaceutical applications. Their primary use is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in drug candidates.
Furthermore, the boronic acid moiety itself can be a key pharmacophore. As demonstrated in the inhibition of β-lactamases, boronic acids can act as transition-state analog inhibitors of serine proteases and other enzymes. This has led to the development of several FDA-approved drugs containing a boronic acid functional group. The specific substitution pattern of (2-Chloro-5-hydroxyphenyl)boronic acid makes it an attractive scaffold for further derivatization in the exploration of new therapeutic agents.
This technical guide serves as a foundational resource for researchers and professionals working with (2-Chloro-5-hydroxyphenyl)boronic acid. Further experimental investigation is encouraged to fully elucidate its properties and expand its applications.
References
- 1. scbt.com [scbt.com]
- 2. 913835-71-9 2-CHLORO-5-HYDROXYBENZENEBORONIC ACID 98 [chemsigma.com]
- 3. echemi.com [echemi.com]
- 4. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 7. Boronic acid inhibitors of the class A β-lactamase KPC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]
